4-(Tert-butyl)-2-iodoaniline
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl compounds involves various methods. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a relevant method for synthesizing related compounds . The iodolactamization step is key in synthesizing certain tert-butyl compounds, as described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Additionally, tert-butyl groups are introduced in the synthesis of polyamides and polyimides, which could be analogous to the synthesis of "4-(Tert-butyl)-2-iodoaniline" .
Molecular Structure Analysis
The molecular structure of tert-butyl compounds is characterized by the presence of the tert-butyl group, which can influence the physical and chemical properties of the molecule. For example, the tert-butyl group can affect the solubility and thermal stability of polyimides . The molecular structure of "4-(Tert-butyl)-2-iodoaniline" would likely exhibit similar influences due to the presence of the tert-butyl group.
Chemical Reactions Analysis
Tert-butyl compounds participate in various chemical reactions. The tert-butyl group in N-tert-butanesulfinyl imines activates the imines for the addition of nucleophiles and can be cleaved after nucleophilic addition . Tert-butyl nitrite is used as an oxidant and a N1 synthon in multicomponent reactions to form fused quinolines and isoquinolines . The presence of a tert-butyl group in "4-(Tert-butyl)-2-iodoaniline" may similarly influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are diverse. The addition of tert-butyl groups to polyimides results in enhanced solubility, transparency, and thermal stability . The presence of tert-butylpyridine as an additive in redox electrolytes significantly affects the performance of dye-sensitized solar cells . These insights suggest that "4-(Tert-butyl)-2-iodoaniline" would also have unique physical and chemical properties influenced by the tert-butyl group.
Scientific Research Applications
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Antioxidant and Anti-Inflammatory Function
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Photochemistry and Electrochemistry
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NMR Studies with tert-Butyl Groups
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Formic Acid Derivatives
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Biological Evaluation of tert-Butyl Compounds
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJKVBYMDRNYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-2-iodoaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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